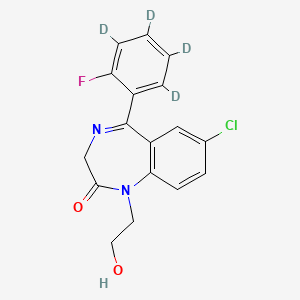
Fmoc-L-2-Amino-3-guanidinopropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-2-アミノ-3-グアニジノプロピオン酸は、主にペプチド合成で使用される、珍しいアミノ酸誘導体です。これはアルギニンとリジンの類似体であり、グアニジノ基を特徴とし、化合物に独自の特性を付与します。 Fmoc-L-2-アミノ-3-グアニジノプロピオン酸の分子式はC19H20N4O4で、分子量は368.4 g/molです .
準備方法
合成経路と反応条件
反応条件には、多くの場合、有機溶媒と特定の試薬の使用が含まれ、官能基の選択的な保護と脱保護を保証します .
工業的製造方法
Fmoc-L-2-アミノ-3-グアニジノプロピオン酸の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化し、製造コストを最小限に抑えるために、反応条件を最適化することが含まれます。 この化合物は通常、高性能液体クロマトグラフィー(HPLC)を使用して精製され、純度が≥95%に達します .
化学反応の分析
反応の種類
Fmoc-L-2-アミノ-3-グアニジノプロピオン酸は、次のようなさまざまな化学反応を受けます。
酸化: グアニジノ基は特定の条件下で酸化することができます。
還元: この化合物は官能基を変性するために還元することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、次のものがあります。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: Fmoc脱保護のためのトリフルオロ酢酸(TFA)など.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、グアニジノ基の酸化は、尿素誘導体の形成につながる可能性があり、還元はアミン誘導体の生成につながる可能性があります .
科学研究への応用
化学
化学において、Fmoc-L-2-アミノ-3-グアニジノプロピオン酸は、ペプチドやタンパク質の合成に使用されます。 その独特の構造により、ペプチドにグアニジノ基を組み込むことができ、これにより、ペプチドの生物活性と安定性が向上します .
生物学
生物学研究では、この化合物は、タンパク質-タンパク質相互作用や酵素-基質相互作用を研究するために使用されます。 これは、生物学的プロセスにおけるグアニジノ基の役割を調査するために、ペプチドに組み込むことができます .
医学
医学では、Fmoc-L-2-アミノ-3-グアニジノプロピオン酸は、その潜在的な治療的用途について研究されています。 これは、特定の分子経路を標的とするペプチドベースの薬物の設計に使用できます .
産業
産業セクターでは、この化合物は、研究開発目的で特殊なペプチドの生産に使用されます。 その独自の特性は、安定性と活性を強化したペプチドを作成するために価値があります .
科学的研究の応用
Chemistry
In chemistry, Fmoc-L-2-Amino-3-guanidinopropionic acid is used in the synthesis of peptides and proteins. Its unique structure allows for the incorporation of guanidino groups into peptides, which can enhance their biological activity and stability .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides to investigate the role of guanidino groups in biological processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can be used to design peptide-based drugs that target specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialized peptides for research and development purposes. Its unique properties make it valuable for creating peptides with enhanced stability and activity .
作用機序
Fmoc-L-2-アミノ-3-グアニジノプロピオン酸の作用機序は、ペプチドやタンパク質への組み込みを含みます。グアニジノ基は、他の分子と水素結合や静電相互作用を形成することができ、ペプチドの構造と機能に影響を与えます。 これは、さまざまな生物学的プロセスに関与する分子標的や経路に影響を与える可能性があります .
類似化合物の比較
類似化合物
Fmoc-L-アルギニン: グアニジノ基を持つもう1つのアミノ酸誘導体です。
Fmoc-L-リジン: グアニジノ基の代わりにアミノ基を持つアミノ酸誘導体.
独自性
Fmoc-L-2-アミノ-3-グアニジノプロピオン酸は、アルギニンとリジンの両方の類似体の特性を組み合わせた、その特定の構造のために独特です。 これにより、ペプチドにグアニジノ基を組み込むことができ、ペプチドの生物活性と安定性が向上します .
類似化合物との比較
Similar Compounds
Fmoc-L-arginine: Another amino acid derivative with a guanidino group.
Fmoc-L-lysine: An amino acid derivative with an amino group instead of a guanidino group.
Uniqueness
Fmoc-L-2-Amino-3-guanidinopropionic acid is unique due to its specific structure, which combines the properties of both arginine and lysine analogs. This allows for the incorporation of guanidino groups into peptides, enhancing their biological activity and stability .
特性
分子式 |
C19H20N4O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
(2S)-3-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H20N4O4/c20-18(21)22-9-16(17(24)25)23-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)(H4,20,21,22)/t16-/m0/s1 |
InChIキー |
ZDDPAQOOCDZPCG-INIZCTEOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN=C(N)N)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050594.png)


![[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12050612.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050618.png)


![Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12050633.png)
![(2R)-2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B12050638.png)

![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12050650.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050653.png)
